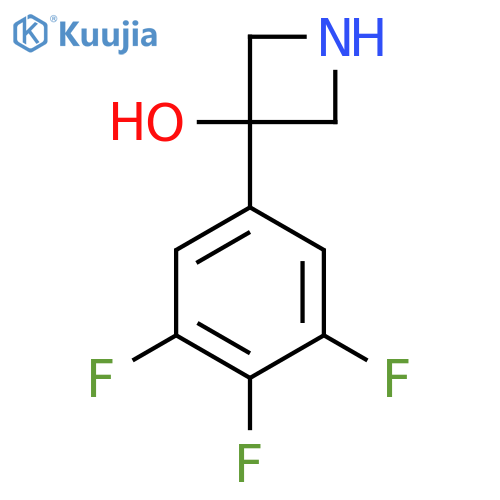Cas no 1866266-39-8 (3-(3,4,5-Trifluorophenyl)-3-azetidinol)

3-(3,4,5-Trifluorophenyl)-3-azetidinol 化学的及び物理的性質
名前と識別子
-
- 3-(3,4,5-Trifluorophenyl)-3-azetidinol
- 3-(3,4,5-trifluorophenyl)azetidin-3-ol
- 1866266-39-8
- EN300-1850183
-
- インチ: 1S/C9H8F3NO/c10-6-1-5(2-7(11)8(6)12)9(14)3-13-4-9/h1-2,13-14H,3-4H2
- InChIKey: YSCSIRFGSDNYFV-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=C(C=1)C1(CNC1)O)F)F
計算された属性
- せいみつぶんしりょう: 203.05579836g/mol
- どういたいしつりょう: 203.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 32.3Ų
3-(3,4,5-Trifluorophenyl)-3-azetidinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850183-0.1g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1850183-2.5g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1850183-0.05g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1850183-0.5g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1850183-1.0g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1850183-10.0g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1850183-0.25g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1850183-10g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1850183-5g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1850183-1g |
3-(3,4,5-trifluorophenyl)azetidin-3-ol |
1866266-39-8 | 1g |
$914.0 | 2023-09-19 |
3-(3,4,5-Trifluorophenyl)-3-azetidinol 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
3-(3,4,5-Trifluorophenyl)-3-azetidinolに関する追加情報
3-(3,4,5-Trifluorophenyl)-3-azetidinol: A Comprehensive Overview
The compound 3-(3,4,5-Trifluorophenyl)-3-azetidinol, identified by the CAS number 1866266-39-8, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidinols, which are four-membered ring structures containing an alcohol group. The presence of three fluorine atoms on the aromatic ring introduces unique electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and development. The trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)-3-azetidinol contributes to enhanced stability, lipophilicity, and bioavailability, which are critical factors in designing effective therapeutic agents. Researchers have explored its potential as a building block for constructing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 1866266-39-8 involves a multi-step process that typically starts with the preparation of the trifluorophenol derivative. This is followed by a nucleophilic substitution or coupling reaction to introduce the azetidinol moiety. The reaction conditions are carefully optimized to ensure high yields and selectivity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process and improve efficiency.
In terms of physical properties, 3-(3,4,5-Trifluorophenyl)-3-azetidinol exhibits a melting point of approximately 120°C and is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and acetonitrile. Its spectroscopic data, including UV-Vis and NMR spectra, have been extensively characterized to confirm its structure and purity. These properties make it suitable for use in various analytical techniques such as chromatography and mass spectrometry.
The application of this compound extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of advanced materials such as fluoropolymers and optoelectronic devices. The trifluorophenyl group imparts desirable electronic characteristics, making it a valuable component in the development of high-performance materials for next-generation technologies.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of 1866266-39-8. Quantum mechanical calculations have provided insights into its electronic structure and interaction with biological targets. These computational studies complement experimental findings and accelerate the discovery process by identifying promising leads for further investigation.
In conclusion, 3-(3,4,5-Trifluorophenyl)-3-azetidinol, with its unique structural features and versatile applications, represents a significant advancement in modern organic chemistry. Its role as a key intermediate in drug development and material science underscores its importance in contemporary research. As new methodologies emerge and computational tools become more sophisticated, this compound will undoubtedly continue to play a pivotal role in driving innovation across multiple disciplines.
1866266-39-8 (3-(3,4,5-Trifluorophenyl)-3-azetidinol) 関連製品
- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)
- 2680734-71-6(3-{(prop-2-en-1-yloxy)carbonyl(propan-2-yl)amino}pyridazine-4-carboxylic acid)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)
- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)
- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)
- 857290-13-2(N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)
- 139408-39-2(13(s)-hode-d4)
- 1797975-05-3(N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)




